5-(difluoromethoxy)-1H-indole-3-carbaldehyde CAS number and properties
5-(difluoromethoxy)-1H-indole-3-carbaldehyde CAS number and properties
Strategic Scaffold for Medicinal Chemistry & Drug Design[1]
Executive Summary
5-(Difluoromethoxy)-1H-indole-3-carbaldehyde (CAS: 1857357-04-0) is a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors, serotonin receptor modulators, and anti-inflammatory agents.
This compound represents a "privileged structure" in medicinal chemistry due to the presence of the difluoromethoxy (-OCHF₂) group. Unlike the metabolically labile methoxy group (-OCH₃) or the highly lipophilic trifluoromethoxy group (-OCF₃), the difluoromethoxy moiety offers a unique balance: it blocks oxidative O-demethylation (enhancing metabolic stability) while retaining weak hydrogen-bond donor capability. This guide details its physicochemical profile, synthesis via the Vilsmeier-Haack reaction, and its application as a bioisostere in lead optimization.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 1857357-04-0 |
| IUPAC Name | 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₀H₇F₂NO₂ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~1.9 – 2.2 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Indole NH) + Weak donor (CF₂H ) |
| H-Bond Acceptors | 3 (Aldehyde O, Ether O, Indole N) |
The "Fluorine Effect" in Drug Design
The -OCHF₂ group is not merely a halogenated ether; it is a strategic bioisostere.[1]
-
Metabolic Stability: The C-F bond strength renders the ether linkage resistant to Cytochrome P450-mediated O-dealkylation, a common clearance pathway for methoxy-bearing drugs.[1]
-
Lipophilicity Modulation: It increases lipophilicity (
) compared to methoxy ( ), improving membrane permeability without the extreme hydrophobicity of -OCF₃ ( ). -
H-Bond Acidity: The proton in -OCH F₂ is sufficiently acidic (due to fluorine's electronegativity) to act as a weak hydrogen bond donor, potentially engaging in unique binding interactions within a receptor pocket.
Synthesis Protocol: Vilsmeier-Haack Formylation[1][10]
The most robust route to 5-(difluoromethoxy)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 5-(difluoromethoxy)-1H-indole . This electrophilic aromatic substitution selectively targets the electron-rich C3 position of the indole ring.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of 5-(difluoromethoxy)indole.
Detailed Methodology
Reagents:
-
5-(Difluoromethoxy)-1H-indole (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.2 – 1.5 equiv) -
N,N-Dimethylformamide (DMF) (5–10 volumes, solvent & reagent)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (
) (for neutralization)
Protocol:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (
or Ar), cool anhydrous DMF to 0°C. Add dropwise over 15–20 minutes. Stir for 30 minutes at 0°C. Caution: Exothermic reaction. -
Substrate Addition: Dissolve 5-(difluoromethoxy)-1H-indole in a minimum amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor progress via TLC (typically 30% EtOAc/Hexane). The starting material spot should disappear.
-
Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The intermediate iminium salt will dissolve.
-
Basification: Slowly add 2M NaOH or saturated
solution until the pH reaches 9–10. The aldehyde product will precipitate as a solid.[2] -
Isolation: Filter the solid precipitate. Wash the filter cake copiously with water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).
Self-Validating Analytical Checkpoints:
-
NMR (DMSO-
): Look for the distinct aldehyde proton singlet ( ppm) and the difluoromethoxy triplet ( ppm, Hz). -
IR Spectroscopy: Strong carbonyl stretch (
) at cm⁻¹.
Medicinal Chemistry Applications
The 5-(difluoromethoxy)-1H-indole-3-carbaldehyde scaffold serves as a versatile precursor for generating diverse bioactive libraries.
A. Schiff Base & Hydrazone Formation
The C3-aldehyde is highly reactive toward nucleophilic amines.
-
Reaction: Condensation with primary amines or hydrazides in ethanol (catalyzed by acetic acid).
-
Application: Synthesis of Kinase Inhibitors . Indole-3-hydrazones have shown potency against EGFR and VEGFR kinases. The 5-OCHF₂ group enhances cellular potency by improving lipophilicity compared to 5-OH or 5-OMe analogs.
B. Knoevenagel Condensation
-
Reaction: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetate).
-
Application: Synthesis of Tyrphostin analogs . These vinyl-nitrile derivatives are classic tyrosine kinase inhibitors. The difluoromethoxy group provides resistance to metabolic inactivation in the liver.
C. Friedländer Synthesis
-
Application: Construction of complex fused ring systems (e.g., indolo-quinolines) used in DNA intercalation studies for oncology.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS may be limited, properties are extrapolated from closely related fluorinated indoles.
-
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Handling:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to carboxylic acids upon prolonged exposure to air.
-
References
-
GuideChem. (n.d.). 5-(difluoromethoxy)-1H-indole-3-carboxaldehyde CAS 1857357-04-0. Retrieved from
-
BenchChem. (2025).[1][5][2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from
-
Mubassir, N., et al. (2025).[6][7][8] Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ajchem-b.com [ajchem-b.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
